Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate
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Overview
Description
Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H22FNO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoropiperidine.
Protection: The nitrogen atom of 4-fluoropiperidine is protected using a tert-butoxycarbonyl (Boc) group to form N-boc-4-fluoropiperidine.
Carboxylation: The protected intermediate is then subjected to carboxylation using ethyl chloroformate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and mild heating.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an N-substituted piperidine derivative.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules that can interact with biological targets.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate involves its role as an intermediate in chemical reactions. The compound’s fluorine atom and Boc protecting group influence its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized using this compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-boc-4-fluoropiperidine-4-carboxylate: Similar in structure but with a different position of the carboxylate group.
Ethyl N-boc-4-piperidinecarboxylate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Uniqueness
Rac-1-tert-butyl 3-ethyl (3r,4s)-4-fluoropiperidine-1,3-dicarboxylate is unique due to the presence of both the fluorine atom and the Boc protecting group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-fluoropiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRATXZLPYMHL-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(CC[C@H]1F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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